molecular formula C6H7N B576768 2-Methyl-D3-pyridine CAS No. 10259-19-5

2-Methyl-D3-pyridine

Cat. No.: B576768
CAS No.: 10259-19-5
M. Wt: 96.147
InChI Key: BSKHPKMHTQYZBB-FIBGUPNXSA-N
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Description

2-Methyl-D3-pyridine is a deuterated stable isotope of 2-picoline, where three hydrogen atoms in the methyl group are replaced by deuterium. This labeling makes it an invaluable tool in advanced scientific research, particularly as a stable isotope-labeled internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of its non-deuterated analog. Its primary research value lies in enabling precise tracking, metabolism, and pharmacokinetic studies, helping researchers understand the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds with greater accuracy. The deuterium incorporation can also be leveraged to investigate unique isotope effects on reaction mechanisms and metabolic pathways, providing deeper insights into chemical and biological processes. This compound serves as a key synthetic building block for generating other deuterated molecules, such as 2-vinylpyridine-d3 or complex active pharmaceutical ingredients (APIs), facilitating research in material science and the development of deuterated pharmaceuticals. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKHPKMHTQYZBB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-D3-pyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methanol using a nickel-cobalt ferrite catalyst in a down-flow vapor-phase reactor. This method produces this compound along with other methylated pyridines . Another method involves the continuous flow synthesis using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow systems due to their efficiency and safety. These systems allow for high selectivity and yield, reduced reaction times, and minimized waste. The use of heterogeneous catalysis, such as Raney nickel, is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-D3-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-D3-pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-D3-pyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

2-Methylpyridine (α-Picoline) and 2-Methylpyridine-d7

  • Structure: 2-Methylpyridine: C₆H₇N (non-deuterated). 2-Methyl-D3-pyridine: CD₃C₅H₄N (methyl group deuterated). 2-Methylpyridine-d7: CD₃C₅D₄N (fully deuterated, methyl and ring hydrogens replaced).
  • Key Differences :
    • Molecular Weight : this compound (96.14 g/mol) vs. 2-Methylpyridine-d7 (100.16 g/mol) .
    • Applications : Deuteration in this compound improves metabolic stability in tracer studies, while the fully deuterated d7 variant is used in high-precision NMR due to minimized proton interference.
  • Research Findings :
    • Deuterated pyridines are critical in avoiding isotopic dilution effects in mass spectrometry, ensuring accurate quantification in biological matrices .

2-Ethyl-3-hydroxy-6-methylpyridine (CAS 2364-75-2)

  • Structure: C₉H₁₃NO with ethyl, hydroxyl, and methyl substituents.
  • Comparison :
    • Substituent Effects : The hydroxyl and ethyl groups increase polarity, enhancing solubility in aqueous media compared to this compound .
    • Applications : Used in pharmaceuticals and agrochemicals, whereas this compound is restricted to isotopic labeling .
  • Synthesis : Prepared via condensation reactions, contrasting with the catalytic deuteration methods for this compound .

MPEP and SIB-1893 (Neuroprotective mGluR5 Antagonists)

  • Structures :
    • MPEP: 2-Methyl-6-(phenylethynyl)-pyridine.
    • SIB-1893: (E)-2-Methyl-6-(2-phenylethenyl)-pyridine.
  • Key Differences: Functional Groups: Both feature a methyl group at the 2-position but differ in the 6-position substituents (alkynyl vs. styryl). Pharmacology: MPEP and SIB-1893 inhibit metabotropic glutamate receptor 5 (mGluR5) and NMDA receptors, showing neuroprotective effects in traumatic brain injury models .

2-Amino-6-(methyl-d3)-pyridine

  • Structure: C₆H₅D₃N₂ with a deuterated methyl group and an amino substituent.
  • Comparison :
    • Applications : Used as a labeled intermediate in drug discovery, contrasting with this compound’s broader spectroscopic use.
    • Molecular Weight : 111.16 g/mol vs. 96.14 g/mol for this compound .
  • Stability: The amino group increases reactivity in electrophilic substitutions, limiting its utility in harsh reaction conditions compared to this compound .

Other Pyridine Derivatives

  • (3-Methylaminomethyl)pyridine: Features an aminomethyl group, enabling coordination chemistry applications, unlike this compound’s passive isotopic role .
  • Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate : A ester-functionalized derivative used in organic synthesis, highlighting the diversity of pyridine-based building blocks .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound CD₃C₅H₄N 96.14 CD₃ at 2-position Isotopic labeling, NMR
2-Methylpyridine-d7 CD₃C₅D₄N 100.16 CD₃, C₅D₄ High-precision NMR
2-Ethyl-3-hydroxy-6-methylpyridine C₉H₁₃NO 151.21 Ethyl, hydroxyl, methyl Pharmaceuticals, agrochemicals
MPEP C₁₄H₁₁N 193.25 Methyl, phenylethynyl Neuroprotection
2-Amino-6-(methyl-d3)-pyridine C₆H₅D₃N₂ 111.16 CD₃, amino Drug intermediate

Research Findings and Implications

  • Deuterium Effects : Deuteration in this compound reduces metabolic degradation rates, a principle leveraged in deuterated drugs like Deutetrabenazine .
  • Neuroprotective Analogs : MPEP and SIB-1893 demonstrate that methyl-substituted pyridines with extended aromatic systems can modulate neuronal receptors, though their deuterated forms remain unexplored .

Biological Activity

2-Methyl-D3-pyridine, a deuterated derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a methyl group at the second position of the pyridine ring, which influences its chemical reactivity and biological interactions. The deuteration of the methyl group can enhance the compound's pharmacokinetic properties, providing unique insights into metabolic pathways through isotopic labeling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds related to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Properties : Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design for conditions like cancer or metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The nitrogen atom in the pyridine ring can chelate metal ions, which is crucial for the activity of various metalloenzymes.
  • Electrophilic Substitution : The presence of the methyl group enhances electrophilic substitution reactions, allowing for modifications that can lead to increased potency against biological targets.
  • Binding Affinity : Interaction studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy have demonstrated that this compound has a favorable binding affinity to specific receptors and enzymes, facilitating its biological effects.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy :
    • A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Inflammation Modulation :
    • Research focused on the anti-inflammatory effects of this compound derivatives showed a reduction in TNF-alpha levels in vitro. This suggests that these compounds could serve as therapeutic agents in managing inflammatory diseases.
  • Enzyme Interaction Studies :
    • A pharmacophore model derived from this compound was used to identify novel inhibitors for specific enzymes involved in cancer metabolism. The study demonstrated that modifications to the methyl group could enhance binding affinity and selectivity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryMetal ion chelation, Electrophilic substitution
3-Hydroxy-6-methylpyridineAntimicrobialEnzyme inhibition
4-HydroxypyridineAntioxidantFree radical scavenging

Q & A

Q. How can isotopic labeling of this compound enhance mechanistic studies in photochemical reactions?

  • Methodological Answer :
  • Time-Resolved Spectroscopy : Use ultrafast UV-Vis or transient absorption to monitor deuterium’s role in excited-state dynamics.
  • Isotopic Tracers : Incorporate this compound in cross-coupling reactions to trace hydrogen/deuterium transfer pathways via MS/MS .

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